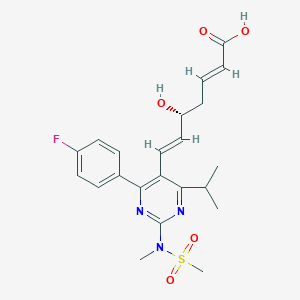

Rosuvastatin dehydro acid

Description

Structure

3D Structure

Properties

CAS No. |

1422954-12-8 |

|---|---|

Molecular Formula |

C22H26FN3O5S |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid |

InChI |

InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1 |

InChI Key |

NZWJKTHFNLHUJO-IWEPXCJDSA-N |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Rosuvastatin Impurity K (CAS 1422954-12-8)

Advanced Characterization, Formation Mechanics, and Analytical Control[1]

Executive Summary

In the high-stakes landscape of HMG-CoA reductase inhibitor development, impurity profiling is not merely a compliance checkbox but a critical determinant of drug safety and stability.[1][2] This guide focuses exclusively on Rosuvastatin Impurity K (CAS 1422954-12-8), chemically identified as the 2Z-Dehydro derivative.[1][3][4] Unlike oxidative impurities, Impurity K arises from a specific elimination pathway—dehydration of the

Part 1: Chemical Identity & Structural Significance[1]

Rosuvastatin Impurity K represents a significant deviation from the parent molecule's pharmacophore. While Rosuvastatin relies on a 3,5-dihydroxyhept-6-enoic acid side chain for binding to the catalytic site of HMG-CoA reductase, Impurity K lacks the hydroxyl group at the C3 position, replaced by a double bond.[1]

| Parameter | Technical Specification |

| Common Name | Rosuvastatin Impurity K (EP Standard) |

| Chemical Name | (2Z,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-2,6-heptadienoic acid |

| CAS Number | 1422954-12-8 |

| Molecular Formula | |

| Molecular Weight | 463.52 g/mol |

| Structural Feature | Conjugated diene system (C2=C3 and C6=C7) resulting from C3-OH dehydration.[1] |

Critical Insight: The "2Z" designation is crucial. The elimination reaction creates a new double bond at C2. The Z (cis) configuration suggests a specific transition state during elimination, distinct from the thermodynamically more stable E isomer. This stereochemical nuance is vital for accurate HPLC peak assignment.

Part 2: Mechanistic Formation Pathway[1]

The formation of CAS 1422954-12-8 is a classic acid-catalyzed

The Elimination Cascade

-

Protonation: The hydroxyl group at C3 is protonated by an acidic donor (

), converting a poor leaving group (-OH) into an excellent one ( -

Elimination (

or -

Resonance Stabilization: The resulting structure is a heptadienoic acid, stabilized by conjugation, but the loss of the 3-OH group abolishes HMG-CoA reductase inhibitory activity.

Caption: Acid-catalyzed dehydration pathway converting Rosuvastatin to Impurity K via C3-OH elimination.[1]

Part 3: Analytical Strategy & Control[2][5]

Detecting Impurity K requires a method capable of separating the diene (Impurity K) from the parent statin and the lactone form. Because Impurity K possesses an extended conjugated system compared to Rosuvastatin, it often exhibits a bathochromic shift (red shift) in its UV absorption spectrum.

3.1 Artifact Avoidance Protocol

Warning: Standard acidic mobile phases (e.g., 0.1% TFA) can induce the formation of Impurity K on the column, leading to "ghost peaks" or artificially high impurity counts.

-

Diluent Choice: Use a neutral or slightly basic buffer (pH 7.[1]0) for sample preparation. Avoid pure acetonitrile or acidic water.

-

Column Temperature: Maintain

. Higher temperatures accelerate on-column dehydration.[1]

3.2 Recommended HPLC Methodology

This protocol is optimized to separate the 2Z-dehydro impurity from the main peak and the lactone.

| Parameter | Condition |

| Column | C18 High-Resolution (e.g., Waters ACQUITY BEH C18, 100mm x 2.1mm, 1.7µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (pH adjusted to 4.0 with Ammonium Formate) |

| Mobile Phase B | Acetonitrile / Methanol (50:50 v/v) |

| Flow Rate | 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC) |

| Detection | UV @ 242 nm (Rosuvastatin max) and 254 nm (Impurity K enhanced) |

| Column Temp | 25°C (Strict control) |

3.3 Method Validation Logic

To ensure the method is detecting real Impurity K and not generating it, perform a "Diluent Stability Study."

Caption: Validation workflow to rule out on-column generation of Impurity K during analysis.

Part 4: Synthesis and Isolation for Standards

For quantitative analysis, a reference standard of Impurity K is required. Since it is a dehydration product, it can be synthesized via controlled acid hydrolysis.

Synthesis Protocol:

-

Starting Material: Dissolve pure Rosuvastatin Calcium in Acetonitrile/Water (1:1).

-

Acidification: Add dilute Hydrochloric Acid (1N) dropwise until pH reaches ~2.0.

-

Reflux: Heat gently at 40-50°C for 2-4 hours. Monitor via TLC or HPLC.

-

Note: Overheating will push the reaction toward the Lactone form. You want to stop at the Dehydro (open ring) stage.

-

-

Purification: Neutralize with Sodium Bicarbonate. Extract with Ethyl Acetate. Purify via Preparative HPLC using a C18 column and a neutral mobile phase gradient.

-

Characterization: Confirm structure via 1H-NMR (look for alkene protons at C2/C3) and Mass Spectrometry (m/z 464 [M+H]+).

Part 5: Regulatory Context (ICH Q3A/B)[1]

Under ICH Q3A(R2) guidelines, Impurity K is considered a degradation product .

-

Reporting Threshold: > 0.05%

-

Identification Threshold: > 0.10% (requires structural confirmation if exceeded).

-

Qualification Threshold: > 0.15% (requires safety data).[1]

Field Note: Because Impurity K involves the loss of the pharmacophore (the hydroxy acid), it is generally considered less potent than the parent drug, but its conjugated structure raises alerts for potential genotoxicity (though typically cleared in statins). Strict control is required to ensure potency of the final dosage form.

References

-

European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances.[5][6] (2006).[1][5][6][7] Retrieved from [Link]

-

National Institutes of Health (NIH) - PMC. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. (2023).[1][8][9][10] Retrieved from [Link]

-

Chemical Papers. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone. (2023).[1][8][9][10] Retrieved from [Link][1][10]

Sources

- 1. CAS 1422954-12-8: (2Z,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-me… [cymitquimica.com]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. Rosuvastatin EP Impurity K | CAS No- 1422954-12-8 [chemicea.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. database.ich.org [database.ich.org]

- 8. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalpapers.com [chemicalpapers.com]

Technical Guide: Rosuvastatin Impurities – Dehydro Acid vs. Lactone

Executive Summary

In the development and stability profiling of Rosuvastatin Calcium, two impurities dominate the degradation landscape: the Rosuvastatin Lactone and the Rosuvastatin Dehydro Acid . While both arise from the instability of the dihydroxyheptenoic acid side chain, they represent fundamentally different chemical pathways—cyclization versus elimination .

This guide dissects the mechanistic, analytical, and regulatory divergences between these two species. For the analytical scientist, distinguishing them is not merely a matter of retention time; it requires understanding that the Lactone is a dynamic, pH-dependent artifact, whereas the Dehydro acid is a stable, irreversible degradation product.

Part 1: Structural & Mechanistic Divergence

The Parent Molecule Vulnerability

Rosuvastatin contains a critical pharmacophore: the (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain. This structure mimics the HMG-CoA substrate but is chemically fragile.

-

Vulnerability A (Carboxyl/Hydroxyl Proximity): The C1-carboxyl and C5-hydroxyl groups are positioned perfectly for intramolecular esterification (Lactonization).

-

Vulnerability B (Allylic/Benzylic Sensitivity): The hydroxyl groups, particularly at C3, are susceptible to protonation and subsequent elimination of water (

-elimination), creating a conjugated system.

Rosuvastatin Lactone (The Cyclic Ester)

-

Chemical Name: Rosuvastatin-5S-Lactone.

-

Mechanism: Acid-catalyzed intramolecular condensation. The reaction is an equilibrium process driven by low pH and removed water.

-

Key Characteristic: Reversibility . In basic or neutral aqueous media (pH > 6), the lactone ring hydrolyzes back to the parent acid. This makes it a "chameleon" in LC analysis.

This compound (The Elimination Product)

-

Chemical Name: (2E,5R,6E)-3-Dehydroxy Rosuvastatin (often cited as Rosuvastatin Impurity C or related diene).

-

Mechanism: Acid-catalyzed dehydration or photo-induced elimination. The C3-hydroxyl group is protonated and leaves as water, forming a double bond between C2 and C3.

-

Key Characteristic: Irreversibility . The formation of the conjugated diene system (extending the conjugation from the heptenoic chain) is thermodynamically stable and does not revert to the parent structure.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways leading to these impurities.

Caption: Divergent degradation pathways. The Lactone pathway is reversible (equilibrium-driven), while the Dehydro pathway leads to a permanent structural change via elimination.

Part 2: Analytical Characterization (HPLC/UPLC)

Distinguishing these impurities requires precise control of chromatographic conditions. The Lactone is significantly less polar than the parent, while the Dehydro acid exhibits distinct spectral properties due to extended conjugation.

Physicochemical Comparison Table

| Feature | Rosuvastatin Lactone | This compound |

| Polarity | Non-polar (Loss of ionic charge) | Moderate (Retains -COOH, loses -OH) |

| RRT (Typical C18) | ~1.8 – 2.2 (Late Eluter) | ~1.2 – 1.5 (Elutes after parent) |

| UV Max ( | Similar to Parent (~242 nm) | Red-shifted (Bathochromic shift) due to diene |

| pH Stability | Unstable in basic/neutral diluents | Stable across pH range |

| Artifact Risk | High: Can form on-column if mobile phase is acidic | Low: Formed primarily during storage/stress |

| Detection | Standard UV / MS (+ve mode) | Standard UV / MS (+ve/-ve mode) |

The "Ghost Peak" Phenomenon (Lactone Specific)

A common analytical error occurs when analyzing Rosuvastatin in acidic mobile phases (e.g., pH 2.0 phosphate buffer).

-

The Problem: The parent drug may partially cyclize during the run or in the autosampler if the diluent is acidic. This leads to an artificially high Lactone value and low assay value.

-

The Solution: Use a neutral or slightly basic diluent (e.g., Water:Acetonitrile with Ammonium Acetate) and maintain mobile phase pH > 3.0 where possible, or keep autosampler temperature low (4°C).

Part 3: Experimental Protocols

Protocol: Differentiating Impurities via Forced Degradation

This protocol is designed to force the generation of both impurities to establish system suitability and retention times.

Reagents:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (

) -

Quartz UV Cell (for photolysis)

Workflow:

-

Acid Stress (Favors Lactone & Dehydro):

-

Prepare a 1 mg/mL solution of Rosuvastatin in Acetonitrile:0.1 N HCl (50:50).

-

Heat at 60°C for 2 hours.

-

Result: This condition aggressively forms the Lactone . Extended heating will eventually produce the Dehydro acid via elimination.

-

-

Base Stress (Differentiation Step):

-

Take an aliquot of the Acid Stress sample.

-

Neutralize with 0.1 N NaOH and add excess base (pH ~10).

-

Stir at room temperature for 30 minutes.

-

Observation: The Lactone peak will disappear (hydrolyze back to parent). The Dehydro peak will remain unchanged. This is the confirmatory test.

-

-

Photolytic Stress (Favors Dehydro):

-

Expose a 1 mg/mL solution (in neutral diluent) to 1.2 million lux hours (ICH Q1B conditions).

-

Result: Significant increase in Dehydro impurities and other oxidative degradants, with minimal Lactone formation compared to acid stress.

-

LC-MS Identification Workflow

To definitively identify the Dehydro impurity (which has lost water), Mass Spectrometry is required.

-

Parent [M+H]+: 482.15 Da

-

Lactone [M+H]+: 464.14 Da (Loss of

= 18 Da) -

Dehydro Acid [M+H]+: 464.14 Da (Loss of

= 18 Da)

The Isobaric Challenge: Both impurities have the same mass (Parent - 18).

-

differentiation: You must rely on fragmentation (MS/MS) and Retention Time .

-

Lactone MS/MS: Often shows fragments related to the opening of the lactone ring or loss of the ester group.

-

Dehydro MS/MS: Shows stable fragments characteristic of the conjugated diene chain.

-

Part 4: Biological Impact & Control Strategy

Toxicology and Safety (ICH M7/Q3A)

-

Lactone: Often considered a metabolite. In vivo, statin lactones can be metabolized by CYP enzymes. While not typically genotoxic, high levels indicate poor product stability.

-

Dehydro Acid: As a conjugated system, it must be evaluated for reactivity. However, in the context of Rosuvastatin, it is generally treated as a standard degradation impurity (ICH Q3B limits apply: typically <0.2% or <0.15% depending on dose).

Control Strategy Decision Tree

Use this logic to control these impurities in the final drug product.

Caption: Decision tree for formulation development. pH control is the primary lever for Lactone, while light/oxidation control manages the Dehydro impurity.

References

-

International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

-

Ghanem, R., et al. (2023).[1] Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers.[2][3][1] Retrieved from [Link]

-

Mammone, F. R., et al. (2023).[4] A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations.[4][5][6] Scientia Pharmaceutica. Retrieved from [Link]

-

Trivedi, H. K., & Patel, M. C. (2011). Development and validation of a stability-indicating RP-UPLC method for determination of Rosuvastatin calcium and its related impurities. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. veeprho.com [veeprho.com]

- 3. Blog Details [chemicea.com]

- 4. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel validated UHPLC method for the estimation of rosuvastatin and its complete impurity profile in tablet formulations [iris.uniroma1.it]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Characterization and Control of Rosuvastatin Dehydro Analog

The following technical guide is structured to provide an exhaustive characterization of the Rosuvastatin Dehydro Analog , specifically focusing on the 2,3-dehydro derivative (often cataloged as the "Dehydro Analog" in pharmaceutical impurity profiling).

This guide addresses the nomenclature ambiguity common in this field, distinguishing between dehydration (loss of

Executive Summary & Chemical Identity

Subject: Rosuvastatin Dehydro Analog (Rosuvastatin 2,3-Dehydro Impurity) Classification: Degradation Product / Process-Related Impurity Criticality: Stability-indicating impurity monitored under ICH Q3A/B guidelines.

In the context of pharmaceutical reference standards, "Rosuvastatin Dehydro Analog" most frequently refers to the diene derivative resulting from the acid-catalyzed elimination of the C3-hydroxyl group. This molecule represents a dehydrated form of the parent statin, distinct from oxidative metabolites (like 5-oxo-rosuvastatin).

Chemical Specifications Table

| Feature | Rosuvastatin (Parent) | Rosuvastatin Dehydro Analog |

| Molecular Formula | ||

| Molecular Weight | 481.54 g/mol | 463.52 g/mol |

| Mass Difference | Reference | -18.02 Da (Loss of |

| CAS Number | 287714-41-4 (Calcium) | 1659301-59-3 (Generic/Na salt) 1422954-12-8 (2Z-isomer) |

| IUPAC Name | (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | (5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid |

| Structural Change | 3,5-Dihydroxy heptenoic acid chain | 2,3-Diene formation (Conjugated system) |

Expert Note on Nomenclature: While "Dehydro" strictly implies the loss of hydrogen (

), the pharmaceutical industry frequently uses this term for this specific impurity () because the formation of the double bond "de-hydrogenates" the alpha/beta carbons relative to the saturated chain, coincident with water loss. Do not confuse this with Rosuvastatin 5-Oxo ( , MW 479.5), which is an oxidative degradant.

Mechanistic Formation Pathways

Understanding the causality of formation is essential for controlling this impurity during drug substance manufacturing and shelf-life storage.

The Elimination Mechanism

The formation of the Dehydro Analog is primarily driven by acid-catalyzed

-

Protonation: The C3-OH group accepts a proton (

). -

Carbocation/Transition: Loss of water creates a transient cationic character or proceeds via a concerted E2 mechanism.

-

Elimination: A proton is removed from C2, forming a double bond between C2 and C3.

-

Conjugation: The resulting double bond is conjugated with the C1 carbonyl, stabilizing the structure but destroying the statin pharmacophore (HMG-CoA reductase binding requires the 3,5-diol).

Pathway Visualization (DOT)

Figure 1: Mechanistic pathway showing the divergence between Lactone formation (cyclization) and Dehydro Analog formation (elimination), both resulting in a mass loss of 18 Da.[1]

Analytical Profiling & Detection

The Dehydro Analog presents a specific analytical challenge: it is isobaric (same nominal mass) with the Rosuvastatin Lactone impurity. Both have a molecular weight of ~463.5 Da.[2]

Distinction Strategy

To validate the Dehydro Analog, you cannot rely solely on MS1 (parent ion) data. You must use retention time (RT) separation or MS/MS fragmentation patterns.

Recommended UHPLC-MS/MS Protocol

This protocol ensures separation of the Dehydro Analog from the Lactone and the Parent drug.

-

Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus or BEH C18), 1.7 µm or 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 20% B

-

2-10 min: Linear ramp to 80% B

-

10-12 min: Hold 80% B

-

-

Detection: ESI Positive Mode (+ve).

Mass Spectrometry Parameters

| Analyte | Precursor Ion [M+H]+ | Quantification Transition (m/z) | Cone Voltage | Collision Energy |

| Rosuvastatin | 482.2 | 482.2 | 30 V | 25 eV |

| Dehydro Analog | 464.2 | 464.2 | 32 V | 28 eV |

| Lactone | 464.2 | 464.2 | 32 V | 25 eV |

Key Diagnostic: The Dehydro Analog often elutes later than the parent Rosuvastatin due to the loss of the polar hydroxyl group and the formation of the conjugated double bond, which increases lipophilicity. The Lactone typically elutes even later.

Analytical Decision Workflow (DOT)

Figure 2: Decision tree for distinguishing isobaric impurities (Lactone vs. Dehydro Analog) during impurity profiling.

Synthesis & Isolation for Standards

To generate this impurity for use as a Reference Standard (RS) in validation:

-

Reagents: Dissolve Rosuvastatin Calcium in Acetonitrile/Water (50:50).

-

Catalyst: Add 1M HCl (Acid hydrolysis).

-

Condition: Reflux at 60°C for 2-4 hours.

-

Purification: The reaction will yield a mixture of Lactone (major) and Dehydro Analog (minor). Use Preparative HPLC to isolate the specific fraction corresponding to the diene.

-

Verification: Confirm structure via 1H-NMR (look for alkene proton signals in the 5.5–6.5 ppm region, distinct from the parent chain).

References

-

USP Store. Rosuvastatin Sodium Dehydro Analog Reference Standard. Retrieved from

-

BOC Sciences. Rosuvastatin Dehydro Analog Product Data. Retrieved from

-

Pharmaffiliates. 2Z, Dehydro Rosuvastatin Impurity Standard. Retrieved from

-

Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating RP-UPLC method for determination of rosuvastatin. Scientia Pharmaceutica. Retrieved from

-

Veeprho. Rosuvastatin Dehydro Acid Structure and Data. Retrieved from

Sources

- 1. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Identification of Rosuvastatin 3-Dehydroxy Impurity in Active Pharmaceutical Ingredients

This guide provides a comprehensive, technically-grounded framework for the identification and characterization of the 3-dehydroxy impurity of Rosuvastatin in its Active Pharmaceutical Ingredient (API). It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice.

Introduction: The Criticality of Impurity Profiling in Rosuvastatin

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] The intricate chemical structure of Rosuvastatin, while key to its therapeutic efficacy, also presents challenges in controlling potential impurities that may arise during synthesis or degradation.[2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[3][4][5]

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][4][6] Organic impurities, which can be starting materials, by-products, intermediates, or degradation products, are of particular concern.[7] The 3-dehydroxy Rosuvastatin is a known process-related and degradation impurity.[8][9] Its structural similarity to the parent API necessitates highly selective analytical methods for its detection and quantification.[10][11]

This guide will delineate a systematic approach to the identification and characterization of this specific impurity, leveraging a multi-technique strategy to ensure data integrity and regulatory compliance.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique can provide the complete picture required for definitive impurity identification. A robust strategy integrates chromatographic separation with advanced spectroscopic techniques. This multi-modal approach ensures not only the detection and quantification of the impurity but also its unambiguous structural elucidation.

Figure 1: A logical workflow for the identification and control of pharmaceutical impurities.

Phase 1: Detection and Preliminary Identification

The initial step involves the use of a high-resolution chromatographic technique to separate the impurity from the Rosuvastatin API and other potential impurities. Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice due to its enhanced speed, sensitivity, and resolution compared to traditional HPLC.[11][12]

UHPLC Method Development: The Pursuit of Resolution

The primary goal of the UHPLC method is to achieve baseline separation of the 3-dehydroxy impurity from Rosuvastatin and all other known impurities.[10][11] Given the structural similarity, this can be challenging.

Table 1: Illustrative UHPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | The C18 stationary phase provides excellent hydrophobic retention for Rosuvastatin and its impurities. The 1.7 µm particle size offers high efficiency and resolution.[10][11] |

| Mobile Phase | Methanol and 0.1% Trifluoroacetic Acid (TFA) in Water (50:50 v/v) | An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group in Rosuvastatin, leading to better peak shape and retention.[12] |

| Flow Rate | 0.5 mL/min | Optimized for the column dimensions to ensure efficient separation. |

| Column Temperature | 55 °C | Elevated temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure.[11] |

| Detection | UV at 240 nm | Rosuvastatin and its chromophoric impurities exhibit strong absorbance at this wavelength.[11] |

Forced Degradation Studies: Unmasking Potential Impurities

To ensure the stability-indicating nature of the analytical method and to generate a sufficient quantity of the 3-dehydroxy impurity for characterization, forced degradation studies are essential.[13][14][15][16] These studies involve subjecting the Rosuvastatin API to harsh conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation of Rosuvastatin API

-

Acid Hydrolysis: Dissolve Rosuvastatin API in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for 2 hours.

-

Base Hydrolysis: Dissolve Rosuvastatin API in a suitable solvent and add 0.1 N NaOH. Heat the solution at 80°C for 2 hours.

-

Oxidative Degradation: Dissolve Rosuvastatin API in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid Rosuvastatin API to a temperature of 105°C for 10 days.[17]

-

Photolytic Degradation: Expose the Rosuvastatin API solution to UV light (254 nm) and visible light for a defined period.[17]

-

Analysis: Analyze all stressed samples using the developed UHPLC method to observe the formation of degradation products.

The 3-dehydroxy impurity is often observed as a degradation product under these stress conditions, particularly in acidic and oxidative environments.[8][14]

Phase 2: Isolation and Structural Elucidation

Once the impurity is detected and its formation is understood through forced degradation, the next critical step is its isolation and definitive structural characterization.

Preparative HPLC: Purifying the Impurity

To obtain a sufficient quantity of the 3-dehydroxy impurity for spectroscopic analysis, preparative HPLC is employed. The conditions are scaled up from the analytical UHPLC method, using a larger column and a higher flow rate. The fraction corresponding to the impurity peak is collected, and the solvent is evaporated to yield the isolated impurity.[17]

Mass Spectrometry: Unveiling the Molecular Weight

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are powerful tools for determining the molecular weight and fragmentation pattern of the impurity.[1][16][17]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: Couple the UHPLC system to a tandem quadrupole or a Quadrupole Time-of-Flight (QToF) mass spectrometer.[12]

-

Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

-

MS Scan: Perform a full scan to determine the molecular ion ([M+H]⁺) of the impurity. The 3-dehydroxy Rosuvastatin is expected to have a molecular weight of 465.5 g/mol , corresponding to the loss of a water molecule (18 Da) from Rosuvastatin (MW 483.5 g/mol ).

-

MS/MS Fragmentation: Select the molecular ion of the impurity and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of the Rosuvastatin standard to identify structural similarities and differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[18][19] For impurity identification, ¹H NMR and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as DMSO-d₆.[20]

-

¹H NMR: Acquire a ¹H NMR spectrum. The absence of the proton signal corresponding to the hydroxyl group at the 3-position of the heptenoic acid side chain, and the appearance of new olefinic proton signals, would be indicative of the 3-dehydroxy structure.

-

¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the changes in the carbon skeleton.

-

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Figure 2: Structural relationship between Rosuvastatin and its 3-dehydroxy impurity.

Conclusion: Ensuring API Quality through Rigorous Science

The identification and characterization of the 3-dehydroxy impurity in Rosuvastatin API is a multi-faceted process that demands a deep understanding of analytical chemistry and regulatory expectations. By adopting a systematic approach that combines high-resolution chromatography with advanced spectroscopic techniques, and by grounding every experimental choice in sound scientific principles, pharmaceutical scientists can ensure the quality, safety, and efficacy of this vital medication. This in-depth guide provides a robust framework for achieving this critical objective.

References

- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).

- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).

- Mammone, F. R., Zanitti, L., Puxeddu, M., La Regina, G., Silvestri, R., Borioni, A., & Cirilli, R. (2023). A novel validated UHPLC method for the estimation of rosuvastatin and its complete impurity profile in tablet formulations. I.R.I.S.

- European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.

- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.

- Mammone, F. R., Zanitti, L., Puxeddu, M., La Regina, G., Silvestri, R., Borioni, A., & Cirilli, R. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PMC.

- Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (2018, March 13).

- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).

- Reddy, G. V. R., Reddy, B. V., Haque, S. W., Gautam, H. D., & Kumar, P. (2010). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. SciELO.

- Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.

- Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. ResearchGate.

- Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace.

- Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2019). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. Oxford Academic.

- Ali, R. W., et al. (2016). Identification, isolation, characterization and quantification of a new impurity in rosuvastatin calciumtablet dosage form. TSI Journals.

- Forced Degradation Study of Rosuvastatin and Teneligliptin, Characterisation of Its Degradation Products by Various Analytical Techniques: A Review. (2023, September 1). International Journal of Pharmaceutical Sciences and Research.

- Veeprho. Rosuvastatin Dehydro Acid.

- Veeprho. Rosuvastatin Impurity 236.

- Mammone, F. R., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. ResearchGate.

- LC-MS/MS analysis of rosuvastatin in rat plasma two peaks. (2023, September 9). Chemistry Stack Exchange.

- MS/MS spectra of degradation impurity. ResearchGate.

- nanoUPLC-QTOF-MS/MS determination of rosuvastatin degradation products generated by gamma radiation in aqueous solution. SSRN.

- Li, X., Cai, Z., Pan, J., Hao, Q., & Zhou, W. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989.

- Mehta, T. N., Patel, A. K., Kulkarni, G. M., & Suubbaiah, G. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. PubMed.

- A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines. (2024, December 12).

- Dikmen, N., & Uslu, B. (2021). The application of qNMR for the determination of rosuvastatin in tablet form. ResearchGate.

- Dikmen, N., & Uslu, B. (2020). The application of qNMR for the determination of rosuvastatin in tablet form. TÜBİTAK Academic Journals.

- Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. (2016, November 11). ResearchGate.

- BOC Sciences. Rosuvastatin dehydro analog.

Sources

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. chemicea.com [chemicea.com]

- 3. tasianinch.com [tasianinch.com]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 8. veeprho.com [veeprho.com]

- 9. veeprho.com [veeprho.com]

- 10. A novel validated UHPLC method for the estimation of rosuvastatin and its complete impurity profile in tablet formulations [iris.uniroma1.it]

- 11. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. academic.oup.com [academic.oup.com]

- 16. ijpsr.com [ijpsr.com]

- 17. tsijournals.com [tsijournals.com]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Methodological & Application

Application Note: High-Resolution Stability-Indicating Assay for Rosuvastatin and Dehydro Impurity

Abstract & Scope

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of Rosuvastatin Calcium (RSV) from its critical degradation products, specifically the Dehydro Rosuvastatin impurity. While Rosuvastatin is susceptible to acid-catalyzed lactonization, the dehydro impurity (often generated via oxidative stress or photolysis) presents a unique separation challenge due to its structural similarity and conjugated diene system. This protocol provides a self-validating workflow to ensure resolution (

Scientific Rationale & Chemical Basis[1]

The Dehydro Impurity Challenge

Rosuvastatin contains a dihydroxy heptenoic acid side chain.[1] Under specific stress conditions—particularly oxidation and photolysis—the molecule undergoes an elimination reaction or oxidative dehydrogenation, resulting in Dehydro Rosuvastatin (often designated as Impurity B in pharmacopeial contexts).

-

Chemical Mechanism: The formation involves the introduction of an additional double bond into the heptenoic acid side chain, creating a conjugated diene system.

-

Chromatographic Implication: The dehydro impurity possesses a planar geometry and slightly altered hydrophobicity compared to the parent. In standard C18 chemistries at neutral pH, it often co-elutes with the parent or the anti-isomer.

-

Solution: To achieve baseline separation, we utilize a low pH (2.5) mobile phase. This suppresses the ionization of the carboxylic acid moieties (

), forcing the analytes into their neutral, more hydrophobic states, which maximizes interaction with the stationary phase and enhances selectivity based on the diene structure.

Degradation Pathway Visualization

Figure 1: Simplified degradation pathway of Rosuvastatin showing primary impurities including the Dehydro form.

Experimental Methodology

Chromatographic Conditions

The following conditions have been optimized to resolve the Dehydro impurity (typically eluting after the parent peak in this system) from the Lactone and Anti-isomer.

| Parameter | Specification | Rationale |

| Column | C18, | High surface area required for resolution of isomers. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH (approx 2.0-2.5) suppresses silanol activity and acid ionization. |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Methanol modifies selectivity for the polar impurities; ACN reduces backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |

| Column Temp | Ambient temperature prevents thermal degradation during the run. | |

| Detection | UV @ 242 nm | Max absorption for the pyrimidine core; sensitive for dehydro form. |

| Injection Vol | 20 µL | High volume to detect trace impurities (LOQ). |

Gradient Program

A gradient is strictly required. Isocratic methods often fail to elute the non-polar Lactone within a reasonable time or fail to resolve the Dehydro impurity from the parent.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 65 | 35 | Equilibration |

| 15.0 | 35 | 65 | Linear Gradient |

| 20.0 | 10 | 90 | Wash (Elute Lactone) |

| 25.0 | 65 | 35 | Re-equilibration |

| 30.0 | 65 | 35 | End |

Forced Degradation Protocol (Generation of Impurities)

To validate the method's specificity, you must generate the Dehydro impurity in situ.

Oxidative Stress (Target: Dehydro & N-Oxides)

-

Weigh 10 mg of Rosuvastatin Calcium into a 50 mL volumetric flask.

-

Add 5 mL of 3% Hydrogen Peroxide (

) . -

Heat at

for 2 hours (or ambient for 24 hours). -

Note: This condition aggressively promotes the formation of the Dehydro impurity and N-oxides.

-

Neutralize/Quench and dilute to volume with Mobile Phase.

Photolytic Stress (Target: Dehydro & Anti-Isomer)

-

Prepare a 1 mg/mL solution of Rosuvastatin in Methanol.

-

Expose to UV light (254 nm) in a photostability chamber for 12–24 hours.

-

Observation: This pathway favors the Anti-isomer and Dehydro degradation products.

Acid Stress (Target: Lactone)

-

Add 5 mL of 0.1 N HCl to 10 mg drug substance.

-

Reflux at

for 4 hours. -

Result: Significant conversion to Rosuvastatin Lactone (less polar, late eluting).

Method Validation Workflow

The following workflow ensures the method is "Stability-Indicating"—meaning it can accurately quantify the active drug without interference from degradation products.

Figure 2: Validation decision tree for ensuring specificity against the Dehydro impurity.

Results & Discussion

Expected Retention Times (Relative)

Using the described C18/TFA method, the elution order is typically:

| Component | Relative Retention Time (RRT) | Characteristics |

| Oxidative Degradants (Polar) | 0.3 – 0.6 | Early eluting N-oxides. |

| Rosuvastatin (Parent) | 1.00 | Sharp peak, tailing factor < 1.5. |

| Anti-Isomer | ~1.10 | Critical pair; requires high efficiency. |

| Dehydro Impurity | ~1.20 - 1.35 | Target Impurity. Elutes after parent. |

| Rosuvastatin Lactone | ~2.10 | Late eluting, non-polar. |

Troubleshooting the Dehydro Separation

If the Dehydro peak co-elutes with the Anti-isomer or Parent :

-

Decrease pH: Lowering pH from 3.0 to 2.0 often increases the retention of the Dehydro form relative to the parent due to protonation kinetics.

-

Adjust Methanol/ACN Ratio: Increasing the Methanol fraction (while keeping total organic constant) often improves selectivity for the conjugated diene system of the Dehydro impurity.

References

-

Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating RP-UPLC method for determination of Rosuvastatin and its related impurities in pharmaceutical dosage forms. Scientia Pharmaceutica. Link

-

Mehta, T. N., et al. (2005). Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. Journal of AOAC International. Link

-

Suares, D., et al. (2016).[3] Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research. Link

-

Reddy, G. V., et al. (2011). New Stability Indicating RP-HPLC Method for the Determination of Rosuvastatin Calcium in Pure and Pharmaceutical Formulations. Journal of Pharmacy Research. Link

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5][6] Link

Sources

- 1. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijpbs.net [ijpbs.net]

- 5. scispace.com [scispace.com]

- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Sample preparation for Rosuvastatin impurity profiling

Application Note: Advanced Sample Preparation Protocol for Rosuvastatin Calcium Impurity Profiling

Executive Summary & Core Directive

Rosuvastatin Calcium is a synthetic lipid-lowering agent (HMG-CoA reductase inhibitor) characterized by significant structural lability. Unlike stable solid-dosage forms, solubilized Rosuvastatin is highly susceptible to interconversion into its lactone form (Rosuvastatin Lactone) under acidic conditions and photodegradation upon light exposure.

The Critical Failure Point: Standard generic sample preparation protocols often induce artifactual impurities. Specifically, using unbuffered acidic diluents or uncontrolled sonication temperatures can artificially inflate the quantitation of Impurity C (Lactone) and Impurity B (Anti-isomer) , leading to false Out-of-Specification (OOS) results.

This guide provides a scientifically grounded, self-validating protocol designed to freeze the impurity profile at the moment of sampling, ensuring that the data reflects the product's quality, not the method's instability.

Chemical Basis of Instability

To design a robust protocol, one must understand the degradation mechanisms. Rosuvastatin contains a dihydroxy heptenoic acid side chain.[1][2]

-

Lactonization (Acid-Catalyzed): In the presence of hydronium ions (low pH) or anhydrous aprotic solvents, the carboxylic acid tail cyclizes with the hydroxyl group to form a five-membered lactone ring. This is an equilibrium reaction.

-

Oxidation: The fluorophenyl group and the alkene chain are susceptible to oxidative attack, forming 5-oxo Rosuvastatin .

-

Photolysis: Exposure to UV/Visible light generates diastereomeric cyclic products (photodegradants).

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways of Rosuvastatin. Note the reversible equilibrium with the Lactone form, which is the primary target of sample preparation control.

Strategic Protocol Design

Diluent Selection: The "Aprotic vs. Protic" Balance

The choice of diluent is the single most critical variable.

-

Avoid Pure Acetonitrile: While excellent for solubility, pure acetonitrile (aprotic) accelerates lactonization if any trace acid is present.

-

Recommended Diluent: Water:Acetonitrile (75:25 v/v) or Buffered Mobile Phase (pH 6.8) .

-

Why: Water acts as a protic solvent that shifts the equilibrium away from the lactone (hydrolysis favors the open acid form). A neutral pH buffer locks the structure in its stable salt form.

-

Temperature Control

-

Thermolability: Rosuvastatin degrades at elevated temperatures.[3]

-

Control: Sonication baths must be temperature-controlled. If the bath temperature exceeds 25°C, ice must be added.

Material Compatibility

-

Filter Selection: Nylon filters can sometimes adsorb active pharmaceutical ingredients (APIs). PTFE (Hydrophilic) or PVDF filters are recommended. Always discard the first 2-3 mL of filtrate (filter saturation).

Detailed Experimental Protocols

Reagents & Equipment

-

Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Trifluoroacetic Acid (for Mobile Phase only), Sodium Hydroxide/Hydrochloric Acid (for pH adjustment).

-

Diluent A: Water:Acetonitrile (75:25 v/v).[4]

-

Diluent B (Alternative for high-stability): 0.05M Phosphate Buffer (pH 6.8):Methanol (50:50 v/v).

Drug Substance (API) Preparation

-

Weighing: Accurately weigh 25.0 mg of Rosuvastatin Calcium into a 50 mL amber volumetric flask (Amber glass prevents photolysis).

-

Dissolution: Add 30 mL of Diluent A .

-

Dispersion: Sonicate for 5 minutes. Check bath temp < 25°C.

-

Make up: Dilute to volume with Diluent A. Mix well.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter, discarding the first 3 mL. Transfer to an amber HPLC vial.

Drug Product (Tablet) Preparation

This workflow handles the excipient matrix which can trap the API.

Figure 2: Step-by-step extraction workflow for Rosuvastatin tablets, emphasizing temperature control and clarification.

Step-by-Step Narrative:

-

Crushing: Grind 20 tablets to a fine, homogeneous powder.

-

Transfer: Weigh powder equivalent to 25 mg Rosuvastatin into a 100 mL amber volumetric flask.

-

Initial Dispersion: Add 10 mL of water (to dissolve soluble excipients) and swirl.

-

Solvent Addition: Add 50 mL of Acetonitrile. Note: This sequence (Water then ACN) prevents "gumming" of certain polymer excipients.

-

Extraction: Sonicate for 20 minutes with intermittent shaking. Critical: Monitor temperature. If the water bath warms up, replace with cold water.

-

Clarification: Dilute to volume with water. Centrifuge a portion at 3500 RPM for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

Method Context & Validation

While this guide focuses on sample prep, the downstream HPLC conditions affect the stability of the sample in the autosampler.

-

Autosampler Stability: The sample tray should be maintained at 4°C - 10°C . Room temperature storage in the autosampler for >12 hours can lead to a 0.1% - 0.3% increase in Lactone impurity.

-

Chromatographic Conditions (Reference):

-

Column: C18 (e.g., Acquity BEH or Sunfire), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B).

-

Note: The acidic mobile phase is necessary for peak shape and separation, but because the residence time on the column is short (<20 min), on-column degradation is negligible compared to pre-injection degradation in the vial.

-

Data Summary: Stability of Rosuvastatin in Different Diluents (24h)

| Diluent System | pH | Lactone Formation (24h, RT) | Recommendation |

| 100% Acetonitrile | N/A | High (> 1.0%) | Do Not Use |

| Water:ACN (50:50) | ~6.0 | Moderate (0.2 - 0.5%) | Use with Caution |

| Water:ACN (75:25) | ~6.5 | Low (< 0.1%) | Recommended |

| Buffer pH 6.8:MeOH | 6.8 | Negligible (< 0.05%) | Ideal for Long Runs |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Lactone Peak | Sample diluent too acidic or autosampler too warm. | Check diluent pH.[5] Ensure autosampler is at 5°C. |

| Ghost Peaks | Photodegradation. | Use amber glassware strictly. Limit exposure to overhead lab lights. |

| Low Recovery (Tablets) | Incomplete extraction or filter adsorption. | Increase sonication time (watch temp). Switch to PTFE filter. |

| Drifting Retention Times | Mobile phase evaporation or pH shift. | Cap mobile phase bottles. Ensure TFA is fresh. |

References

-

United States Pharmacopeia (USP). Rosuvastatin Tablets Monograph. USP-NF.[6] Link (Note: Requires subscription, generalized link to USP-NF).

-

European Directorate for the Quality of Medicines (EDQM). Rosuvastatin Calcium Monograph 2631. European Pharmacopoeia (Ph.[7] Eur.). Link

-

Trivedi, H.K., et al. "A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations." Scientia Pharmaceutica, 2012. Link

-

Mostafa, N.M., et al. "Stability indicating HPLC method for the determination of Rosuvastatin Calcium in presence of its degradation products." Journal of Chromatographic Science, 2014. Link

-

PubChem. Rosuvastatin Calcium Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. ::Rosuvastatin EP Impurity G | CAS No: 1242184-42-4 | Svaklifesciences:: [svaklifesciences.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uspnf.com [uspnf.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

Isolation of Rosuvastatin dehydro acid from degraded samples

Application Note: Isolation and Structural Characterization of Rosuvastatin Dehydro Acid (Impurity N) from Degraded Samples

Executive Summary

In the lifecycle of statin drug development, the identification of degradation products is a critical regulatory requirement (ICH Q3A/Q3B). Rosuvastatin Calcium, a super-statin susceptible to environmental stress, degrades primarily into its Lactone form and its Dehydro Acid analog (often designated as Impurity N or the 2,3-dehydro impurity ).

While the Lactone is the dominant degradant under acidic conditions, the Dehydro Acid ((2E,5R,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid) presents a unique isolation challenge.[] It shares the same molecular mass (MW 463.5) as the Lactone but possesses a distinct pharmacological and toxicological profile due to the formation of a conjugated diene system.

This guide details the targeted enrichment, isolation via Preparative HPLC, and structural differentiation of this compound from complex degraded matrices.

Degradation Mechanism & Target Molecule

To isolate the target, one must first understand its formation. Rosuvastatin contains a dihydroxyheptenoic acid side chain. Under acidic stress or thermal elimination, two primary pathways compete:

-

Cyclization: Formation of the cyclic ester (Lactone).

-

Elimination: Loss of water at the C3 position to form a conjugated double bond (Dehydro Acid).

Figure 1: Competitive Degradation Pathway

Caption: Competitive degradation pathways of Rosuvastatin. Note that both products are isobaric (MW 463.5), requiring chromatographic resolution rather than simple mass filtering.

Experimental Strategy: The "Enrich-Isolate-Verify" Protocol

Direct isolation from standard stability samples is inefficient due to low abundance (<0.1%). We employ a Forced Degradation Enrichment strategy to boost the Dehydro Acid titer prior to Preparative HPLC.

Phase 1: Sample Enrichment (Forced Degradation)[1]

Objective: Maximize the concentration of Impurity N relative to the parent drug without destroying the sample matrix.

| Parameter | Condition | Rationale |

| Stressor | 1.0 N Hydrochloric Acid (HCl) | Promotes dehydration of the 3-hydroxy group.[] |

| Temperature | 60°C | Heat favors the elimination reaction (Dehydro formation) over reversible cyclization. |

| Duration | 4–6 Hours | Optimized to achieve ~10–15% degradation. Excessive time degrades the fluorophenyl moiety. |

| Quenching | Neutralize to pH 4.5 with NaOH | Prevents further degradation; pH 4.5 keeps the acid form protonated for RP-HPLC retention.[] |

Protocol:

-

Dissolve 500 mg of Rosuvastatin Calcium in 20 mL Acetonitrile (ACN).

-

Add 20 mL of 1.0 N HCl.

-

Reflux at 60°C for 4 hours.

-

Monitor via analytical HPLC every hour. Target endpoint: Parent peak area < 80%.

-

Neutralize with 1.0 N NaOH to pH ~4.5.

-

Evaporate ACN under vacuum (Rotavap) at 35°C.

-

Reconstitute the aqueous residue in 10 mL of Mobile Phase A/B (50:50) for Prep-LC injection.[]

Phase 2: Preparative HPLC Isolation

Challenge: The Dehydro Acid and Lactone are isobaric and structurally similar. Solution: Use a Phenyl-Hexyl or C18 stationary phase with specific π-π interaction capabilities to separate the conjugated diene (Dehydro) from the non-conjugated Lactone.[]

Preparative System Setup:

-

Instrument: Preparative HPLC with Binary Gradient Pump and Fraction Collector.

-

Detector: UV-Vis (Dual wavelength: 242 nm for general detection, 290 nm for the diene system).

-

Column: Phenomenex Luna C18(2) or Waters XBridge Phenyl-Hexyl (250 mm x 21.2 mm, 5 µm).[] Note: Phenyl phases offer better selectivity for the aromatic/diene impurity.

Chromatographic Conditions:

| Parameter | Setting |

| Flow Rate | 15.0 mL/min |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[]7) |

| Mobile Phase B | Acetonitrile (100%) |

| Gradient | 0-5 min: 35% B (Isocratic Hold)5-25 min: 35% → 65% B (Linear)25-30 min: 95% B (Wash) |

| Injection Vol | 2.0 mL (approx. 50 mg load per run) |

| Elution Order | 1.[] Rosuvastatin (Parent)2.[][2] Dehydro Acid (Target) 3. Lactone (Late eluter due to hydrophobicity) |

Fraction Collection Logic:

-

Trigger collection based on Threshold and Slope .

-

Critical Step: The Dehydro Acid typically elutes between the Parent and the Lactone (or sometimes slightly after the Lactone depending on pH). In acidic mobile phases, the Dehydro acid (linear) is less hydrophobic than the Lactone (cyclic/masked polar groups).

-

Verification: Collect the peak eluting at RRT ~1.1–1.2 relative to Rosuvastatin.

Phase 3: Structural Verification (Differentiation)

Once isolated, you must prove you have the Dehydro Acid and not the Lactone.

1. Mass Spectrometry (LC-MS/MS)

-

Dehydro Acid: m/z 464.2 [M+H]+.

-

Lactone: m/z 464.2 [M+H]+.

-

Differentiation: The MS/MS fragmentation pattern differs.[3][4] The Dehydro acid shows a characteristic fragment loss related to the diene side chain, whereas the lactone ring opening requires different energy. However, MS alone is often inconclusive.

2. UV Spectroscopy (On-line)

-

Rosuvastatin:

~242 nm.[4][5] -

Lactone:

~242 nm (Electronic environment similar to parent).[] -

Dehydro Acid:

shift to ~280–290 nm .-

Why? The formation of the C=C double bond at C2-C3 creates a conjugated system extending from the pyrimidine ring through the side chain. This bathochromic shift is the primary rapid identifier .

-

3. NMR Spectroscopy (The Gold Standard) Dissolve the dried fraction in DMSO-d6.

| Signal | Dehydro Acid (Impurity N) | Lactone |

| Olefinic Protons | Two distinct multiplets at | Absent (C2-C3 are methylene protons).[] |

| Hydroxyl Protons | One OH signal (C5-OH).[] | No OH signals (Internal ester). |

| Carboxyl | Free acid signal (broad, >11 ppm). | Carbonyl signal shifted (ester).[] |

Workflow Visualization

Caption: Step-by-step isolation workflow emphasizing the UV spectral shift as a critical decision gate before fraction collection.

Critical Considerations & Troubleshooting

-

Rotary Evaporation Risks: The Dehydro acid contains a conjugated diene, which can be reactive. Do not exceed 35°C during solvent removal. Lyophilization (freeze-drying) is preferred over rotary evaporation to maintain integrity.[]

-

pH Sensitivity: Keep the fraction collection vessels cooled (4°C). If the mobile phase is acidic (Formic acid), neutralize fractions immediately if the compound shows acid instability, though the Dehydro form is generally the stable end-product of acid degradation.

-

Column Overloading: Because the impurity elutes close to the parent, overloading the Prep column will cause peak fronting of the parent to obscure the Dehydro peak. Do not exceed a 1% load (mass of sample / mass of stationary phase).

References

-

International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products.Link

-

U.S. Pharmacopeia (USP). Rosuvastatin Calcium Monograph: Organic Impurities. USP-NF.[] Link[]

-

BOC Sciences. Rosuvastatin Dehydro Analog (Impurity Characterization).[]

-

Trivedi, H. K., et al. (2012). Characterization of degradation products of rosuvastatin by LC-MS/MS and NMR.[6][7] Journal of Liquid Chromatography & Related Technologies. Link[]

-

Veeprho Laboratories. this compound Structure and Stability.Link[]

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. veeprho.com [veeprho.com]

- 7. tsijournals.com [tsijournals.com]

Application Note: Solid-State Characterization of Rosuvastatin Dehydro Impurity (R-DHI)

Executive Summary

This application note details the isolation, structural confirmation, and solid-state characterization of the Rosuvastatin Dehydro Impurity (R-DHI) . While Rosuvastatin Calcium is typically stabilized in an amorphous form to enhance bioavailability, the presence of degradation products like R-DHI can induce physical instability, including phase separation or unwanted crystallization.

R-DHI (often identified as the 2,3-dehydro-3-deoxy derivative) is a critical process- and stability-related impurity formed primarily through acid-catalyzed

Chemical Identity and Formation Mechanism[1]

Impurity Name: Rosuvastatin Dehydro Impurity (R-DHI)

Chemical Name: (2E,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid.

CAS Number: 2290571-51-4 (2E-isomer) / 1422954-12-8 (2Z-isomer)

Molecular Formula:

Formation Pathway

The formation of R-DHI occurs via an acid-catalyzed dehydration (elimination) reaction. The 3-hydroxyl group of the heptenoic acid side chain is protonated, leading to water loss and the formation of a conjugated double bond between C2 and C3. This creates a diene system conjugated with the pyrimidine core.

Figure 1: Acid-catalyzed degradation pathway leading to the formation of Rosuvastatin Dehydro Impurity.

Protocol 1: Targeted Generation and Isolation

To characterize the solid-state properties of the impurity, we must first isolate it in sufficient quantity (>50 mg) and purity (>95%).

Reagents and Equipment[3][4][5][6][7][8]

-

Solvent: Acetonitrile (ACN) / Water (HPLC Grade).

-

Equipment: Preparative HPLC (C18 Column), Rotary Evaporator, Lyophilizer.

Step-by-Step Methodology

-

Stress Degradation:

-

Dissolve 500 mg of Rosuvastatin Calcium in 20 mL of ACN:Water (50:50).

-

Add 5 mL of 1N HCl.

-

Reflux at 60°C for 4 hours. Note: Monitor via UPLC every hour. Stop when the R-DHI peak (RRT ~0.85-0.95 depending on method) reaches maximum area % before secondary degradation occurs.

-

-

Neutralization:

-

Preparative Isolation:

-

Solid Recovery:

-

Collect fractions corresponding to R-DHI.

-

Remove organic solvent via rotary evaporation at <35°C (impurity is heat sensitive).

-

Critical Step: Lyophilize the remaining aqueous phase to obtain the solid impurity. Do not heat-dry, as this may induce polymerization.

-

Protocol 2: Solid-State Characterization

Once isolated, the physical form of R-DHI must be determined. This dictates its potential to act as a crystal seed in the drug product.

Workflow Overview

Figure 2: Decision tree for solid-state risk assessment of R-DHI.

A. X-Ray Powder Diffraction (XRPD)

-

Purpose: To distinguish if the isolated R-DHI is amorphous (halo pattern) or crystalline (sharp peaks).

-

Parameter Settings:

-

Source: Cu Kα radiation (1.5406 Å).

-

Range: 2θ = 3° to 40°.

-

Step Size: 0.02°.

-

Crucial Tip: Use a zero-background silicon holder. Impurity samples are often small quantity and sticky; standard glass slides will produce high background noise.

-

-

Expected Result: R-DHI isolated via lyophilization is typically amorphous . However, if precipitated from slow evaporation (methanol/water), it may show semi-crystalline peaks at low angles.

B. Thermal Analysis (DSC/TGA)

-

Purpose: To determine the glass transition temperature (

) or melting point ( -

Protocol:

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Pan: Tzero Aluminum Pan (Pinhole lid to allow moisture escape).

-

Ramp: 10°C/min from 25°C to 250°C.

-

-

Interpretation:

-

Amorphous R-DHI: Look for a

shift. Rosuvastatin Calcium -

Decomposition: Check TGA for weight loss. The diene system is prone to oxidative degradation above 150°C.

-

C. Hygroscopicity (DVS)

-

Purpose: To measure moisture uptake.

-

Relevance: If R-DHI is more hygroscopic than the API, it will absorb water preferentially, potentially creating localized "hotspots" of moisture in the tablet, accelerating hydrolysis of the remaining API.

Data Interpretation & Comparison

The following table contrasts the typical solid-state properties of the API versus the Dehydro Impurity.

| Property | Rosuvastatin Calcium (API) | Rosuvastatin Dehydro Impurity (R-DHI) | Impact on Formulation |

| Physical Form | Amorphous (stabilized) or Crystalline (Form A, B, C) | Predominantly Amorphous (waxy solid) | R-DHI lowers the |

| Melting/Decomp | Dec > 120°C (Amorphous) | Dec > 140°C (often no distinct | Lower thermal stability requires low-temp processing. |

| Solubility | Low (Water), High (Organic) | Lower aqueous solubility than API | Can cause turbidity in dissolution testing if levels are high. |

| Fluorescence | Weak | Strong | The conjugated diene system fluoresces strongly; can interfere with UV/Fluorescence detection methods. |

Strategic Mitigation (The "Why")

Understanding the solid-state nature of R-DHI allows for better control strategies:

-

Moisture Control: Since R-DHI formation is acid-catalyzed but requires water elimination, maintaining low water activity (

) in the formulation is critical. However, if R-DHI is already present, its lower -

pH Micro-environment: The formation is strictly pH-dependent. Use alkalizing agents (e.g., Calcium Carbonate or Tribasic Calcium Phosphate) in the tablet matrix to maintain a micro-environmental pH > 8.0, inhibiting the protonation of the C3-hydroxyl group.

-

Packaging: R-DHI is sensitive to oxidation (due to the double bond). Use O2 scavengers or blister packs with high barrier properties (Alu-Alu) if R-DHI levels exceed 0.1%.

References

-

Stability-Indicating Methods for Rosuvastatin. OMICS International. Retrieved from [Link][2][7][8]

-

Rosuvastatin Degradation Pathways. SciSpace. Retrieved from [Link]

Sources

- 2. EP1689723B1 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

- 6. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. omicsonline.org [omicsonline.org]

- 8. tsijournals.com [tsijournals.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Rosuvastatin Dehydro Acid Formation During Storage

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Rosuvastatin. This guide provides in-depth, evidence-based answers and troubleshooting protocols to address the common challenge of Rosuvastatin degradation, specifically the formation of its dehydro acid impurity, during storage and experimentation. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and integrity of your Rosuvastatin samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of Rosuvastatin dehydro acid and the factors governing its formation.

Q1: What exactly is this compound?

This compound is a process-related and degradation impurity of Rosuvastatin.[1] Chemically, it is formed by the loss of a water molecule (dehydration) from the dihydroxyhept-6-enoic acid side chain of the parent Rosuvastatin molecule. This impurity is also referred to as (2E,5R,6E)-3-Dehydroxy Rosuvastatin.[1] Its presence at elevated levels indicates degradation of the active pharmaceutical ingredient (API) and is a critical parameter to monitor for ensuring the purity and stability of the drug substance.

Q2: What is the primary chemical mechanism leading to the formation of this impurity?

The formation of this compound is primarily a result of acid-catalyzed dehydration. Forced degradation studies consistently show that Rosuvastatin is highly labile and degrades significantly under acidic conditions.[2][3][4] The acidic environment facilitates the elimination of a hydroxyl group from the side chain, leading to the formation of a double bond and the subsequent dehydro acid impurity. While Rosuvastatin is comparatively stable under neutral and basic conditions, acidic hydrolysis is a key degradation pathway to control.[2][4][5]

Caption: Acid-catalyzed conversion of Rosuvastatin to its dehydro acid impurity.

Q3: What are the key environmental factors that accelerate dehydro acid formation?

Several environmental factors can significantly impact the stability of Rosuvastatin. Forced degradation studies, which intentionally stress the drug substance, have identified the most critical factors.[6][7] Rosuvastatin is particularly sensitive to acidic conditions, light, and oxidation.[2][8] High temperature and humidity also contribute to its degradation.[7][9]

| Factor | Effect on Rosuvastatin Stability | Observed Outcome | References |

| pH (Acidity) | High Impact. The drug is highly labile in acidic media. | Rapid formation of degradation products, including the dehydro acid. | [2][3][4][10] |

| Light (Photolysis) | High Impact. Exposure to light causes significant degradation. | Formation of multiple photolytic degradation products. | [2][3][8] |

| Oxidation | Moderate Impact. The drug is susceptible to oxidative stress. | Formation of N-oxide and other oxidative impurities. | [2][8][11] |

| Temperature | Moderate Impact. Elevated temperatures accelerate degradation reactions. | Increased rate of overall impurity formation. | [2][9] |

| Humidity | Moderate Impact. Moisture can accelerate hydrolysis and other degradation pathways. | Increased degradation, especially when combined with high temperature. | [7][9] |

| pH (Alkalinity) | Low Impact. The drug is found to be comparatively stable in neutral to basic conditions. | Minimal degradation observed. | [2][4] |

Q4: What are the official recommended storage conditions for Rosuvastatin?

To maintain its integrity, Rosuvastatin Calcium should be stored according to USP (United States Pharmacopeia) guidelines. The official recommendation is to preserve the API and its tablet formulations in well-closed containers at a controlled room temperature of 20-25°C (68-77°F) and to protect them from moisture.[12][13][14] For long-term storage of the pure API reference standard, some suppliers recommend colder temperatures, such as -20°C. It is also critical to protect all solutions containing Rosuvastatin from light.[13]

Q5: How do excipients in a formulation affect Rosuvastatin stability?

Excipients can play a crucial role in the stability of the final drug product. Given Rosuvastatin's vulnerability in acidic environments, the use of alkaline excipients can significantly enhance its stability.[15] Insoluble alkalinizing agents, such as tribasic calcium phosphate, can create a more favorable micro-pH within the formulation, thereby preventing acid-catalyzed degradation.[12][15] Conversely, acidic excipients could potentially compromise the stability of Rosuvastatin over time.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common stability issues encountered during research and development.

Problem: Unexpectedly high levels of dehydro acid impurity are detected in a stored sample of Rosuvastatin.

High impurity levels compromise sample integrity. This workflow helps identify and rectify the root cause.

Caption: Troubleshooting workflow for high this compound impurity.

Potential Causes & Corrective Actions:

-

Improper Storage Temperature/Humidity:

-

Exposure to Light:

-

Cause: Rosuvastatin is known to be photolabile.[2] Storing samples in clear glass vials or leaving them exposed to ambient or UV light can cause rapid degradation.

-

Action: Store all Rosuvastatin materials, both solid and in solution, in amber or opaque containers to protect them from light.[13] Minimize light exposure during weighing and sample preparation.

-

-

Acidic Microenvironment:

-

Cause: Contact with acidic residues in glassware, use of acidic solvents for dissolution, or interaction with acidic excipients in a formulation.[4][16]

-

Action: Ensure all glassware is thoroughly cleaned and rinsed. When preparing solutions, use neutral or slightly alkaline solvents or buffers. For formulations, evaluate the pH of excipients and consider using alkalinizing agents.[15]

-

-

Oxidative Stress:

-

Cause: Although dehydro acid is primarily from hydrolysis, oxidative stress can also degrade Rosuvastatin, and the presence of other impurities may complicate analysis.[11]

-

Action: Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing and storage to minimize contact with oxygen.

-

Section 3: Protocols and Methodologies

Adherence to standardized protocols is essential for minimizing degradation and ensuring reproducible results.

Protocol 1: Recommended Storage of Rosuvastatin Calcium API

-

Receipt of Material: Upon receipt, immediately transfer the Rosuvastatin Calcium container to the designated storage location.

-

Container: Ensure the container is well-closed and tightly sealed to prevent moisture ingress.[13]

-

Temperature: Store at a controlled room temperature between 20-25°C (68-77°F).[14] Do not freeze or expose to high temperatures.

-

Humidity: Store in a dry location. If the ambient humidity is high, place the sealed container inside a desiccator cabinet or a larger sealed container with a desiccant.

-

Light Protection: Keep the container in a dark cabinet or location to protect it from light.

-

Documentation: Log the date of receipt and opening. Minimize the frequency and duration of opening the primary container.

Protocol 2: Preparation of Stable Rosuvastatin Stock Solutions for Analysis

-

Solvent Selection: A common solvent system is a mixture of water and a miscible organic solvent like acetonitrile or methanol.[8][17] Avoid using acidic diluents unless required for a specific stress study.

-

Glassware: Use clean, dry amber volumetric flasks to protect the solution from light.[13]

-

Weighing: Weigh the required amount of Rosuvastatin Calcium API quickly and accurately, minimizing exposure to ambient light and air.

-

Dissolution: Add approximately 50% of the final volume of water to the flask and sonicate or mix vigorously to dissolve the material. Once dissolved, add the organic portion of the solvent and dilute to the final volume with water.[17]

-

Storage: If immediate use is not possible, store the stock solution refrigerated (2-8°C) in a tightly sealed amber container for a limited duration. Forced degradation studies show stability for up to 3 days at 15°C.[2] However, it is best practice to prepare solutions fresh daily for quantitative analysis.

Methodology 3: Example of a Stability-Indicating HPLC-UV Method

This method is a representative example based on published literature for separating Rosuvastatin from its key degradation products.[8][11] Method optimization and validation are required for specific applications.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector |

| Column | C8 or C18, e.g., 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with pH adjusted to ~3.5 with phosphoric acid. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 - 40°C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 - 20 µL |

| Run Time | Sufficient to allow for the elution of all degradation products (e.g., ~10-15 minutes). |

References

-

Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. [Link]

-

Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

CRESTOR (rosuvastatin calcium). accessdata.fda.gov. [Link]

-

LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development. PubMed. [Link]

-

Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. [Link]

-

Rosuvastatin Tablets. USP-NF. [Link]

-

Rosuvastatin Tablets USP 2025. forum.uspep.com. [Link]

-